Acetic acid;4-iodohex-3-en-3-ol
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Overview
Description
Acetic acid;4-iodohex-3-en-3-ol is a chemical compound with the molecular formula C8H15IO2 It is a derivative of acetic acid and contains an iodine atom attached to a hexenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-iodohex-3-en-3-ol typically involves the iodination of hex-3-en-3-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. For example, the iodination can be carried out using iodine and a suitable oxidizing agent, while the esterification may involve the use of an acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-iodohex-3-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Acetic acid;4-iodohex-3-en-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;4-iodohex-3-en-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and acetic acid groups can form hydrogen bonds and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;4-bromohex-3-en-3-ol: Similar structure but with a bromine atom instead of iodine.
Acetic acid;4-chlorohex-3-en-3-ol: Contains a chlorine atom instead of iodine.
Acetic acid;4-fluorohex-3-en-3-ol: Contains a fluorine atom instead of iodine.
Uniqueness
Acetic acid;4-iodohex-3-en-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific types of interactions. This makes it valuable for applications that require these unique characteristics.
Properties
CAS No. |
112701-53-8 |
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Molecular Formula |
C8H15IO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
acetic acid;4-iodohex-3-en-3-ol |
InChI |
InChI=1S/C6H11IO.C2H4O2/c1-3-5(7)6(8)4-2;1-2(3)4/h8H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
CGIIILYSINQCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)I)O.CC(=O)O |
Origin of Product |
United States |
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